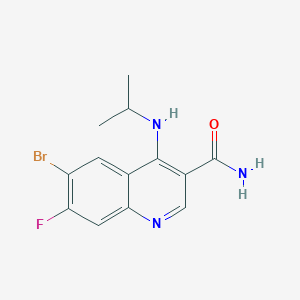
6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Fluorination: Introduction of a fluorine atom at the 7th position.
Amination: Introduction of the isopropylamino group at the 4th position.
Carboxamidation: Formation of the carboxamide group at the 3rd position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using Selectfluor® or other fluorinating agents. Amination often involves the use of isopropylamine under basic conditions. Carboxamidation can be achieved using carboxylic acid derivatives and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized quinoline derivatives .
Scientific Research Applications
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or RNA, interfering with replication and transcription processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
Uniqueness
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrFN3O |
|---|---|
Molecular Weight |
326.16 g/mol |
IUPAC Name |
6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-6(2)18-12-7-3-9(14)10(15)4-11(7)17-5-8(12)13(16)19/h3-6H,1-2H3,(H2,16,19)(H,17,18) |
InChI Key |
VHMSDSFDVVUVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















